6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid
Overview
Description
6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1970s and has since been widely studied for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid involves the inhibition of COX activity. The drug binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. This results in a decrease in the production of prostaglandins, which in turn leads to a reduction in pain and inflammation.
Biochemical And Physiological Effects
6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The drug has also been found to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid in lab experiments is its well-established mechanism of action. The drug has been extensively studied and its effects are well understood. Additionally, the drug is relatively inexpensive and readily available. However, one limitation of using the drug in lab experiments is its potential toxicity. The drug has been shown to have hepatotoxic effects and can cause liver damage if used at high doses.
Future Directions
There are several future directions for research on 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid. One area of interest is the development of more selective COX inhibitors that have fewer side effects than traditional NSAIDs. Another area of research is the investigation of the drug's potential use in the treatment of cancer. It has been shown to have anticancer effects in vitro and in vivo and may have potential as a chemotherapeutic agent. Finally, there is a need for further studies on the drug's safety and toxicity profile, particularly at high doses.
Scientific Research Applications
6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation. The drug has also been investigated for its potential use in the treatment of various diseases such as arthritis, asthma, and cancer.
properties
IUPAC Name |
6-chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-9-4-2-8(3-5-9)16-13-11(17(20)21)7-6-10(15)12(13)14(18)19/h2-7,16H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPLVXSHCYVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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